Fulvestrant 3-|A-D-Glucuronide
CAS No.: 261506-27-8
Cat. No.: VC21352897
Molecular Formula: C38H55F5O9S
Molecular Weight: 782.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 261506-27-8 |
---|---|
Molecular Formula | C38H55F5O9S |
Molecular Weight | 782.9 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 |
Standard InChI Key | RSOPWVCNVAHMQZ-HMGPPUQISA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES | CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES | CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Chemical Structure and Formation Mechanism
Structure and Properties
Fulvestrant 3-β-D-Glucuronide contains the parent fulvestrant molecule conjugated with glucuronic acid specifically at the 3-hydroxyl position. This conjugation occurs through a β-glycosidic bond between the hydroxyl group and glucuronic acid. The resulting compound exhibits enhanced hydrophilicity compared to fulvestrant, which is crucial for its elimination pathway.
Enzymatic Catalysis
The formation of Fulvestrant 3-β-D-Glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A3, UGT1A4, and UGT1A8 . These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the 3-hydroxyl position of fulvestrant. Studies have shown that the glucuronidation at the 3-hydroxyl position is predominant, while only 5-10% occurs at the 17-hydroxyl position .
The UGT enzymes responsible for Fulvestrant 3-β-D-Glucuronide formation are expressed at high levels in both the liver and gastrointestinal tract. The considerable expression of UGT1A3 and UGT1A4 in the gastrointestinal tract suggests that fulvestrant may be inactivated through glucuronidation in both intestinal and hepatic tissues .
Metabolic Pathway and Pharmacokinetics
Metabolism Study Findings
Research investigating the metabolism of fulvestrant has revealed that glucuronidation at the 3-hydroxyl position represents a major metabolic pathway. In studies examining the metabolic profile of ZB716 (a fulvestrant analog), researchers found that fulvestrant 3-β-D-glucuronide was the main metabolite detected in urine samples . This suggests that the 3-hydroxyl position is particularly susceptible to phase II metabolism through glucuronidation.
In metabolic studies, the formation of Fulvestrant 3-β-D-Glucuronide can be detected and quantified using liquid chromatography coupled with tandem mass spectrometry. When analyzed by high-performance liquid chromatography (HPLC), Fulvestrant 3-β-D-Glucuronide exhibits distinct retention times that allow its separation and identification from other metabolites .
Pharmacokinetic Profile
The formation of Fulvestrant 3-β-D-Glucuronide has significant implications for the pharmacokinetics of fulvestrant. By converting the lipophilic parent compound into a more water-soluble metabolite, glucuronidation facilitates the elimination of fulvestrant from the body, primarily through urinary excretion.
Biological Significance and Clinical Implications
Role in Drug Elimination
The formation of Fulvestrant 3-β-D-Glucuronide represents a critical detoxification and elimination mechanism for fulvestrant. By increasing water solubility, this metabolic transformation enables efficient excretion through the kidneys. The predominance of 3-hydroxyl glucuronidation suggests this position serves as the primary site for conjugation reactions, making Fulvestrant 3-β-D-Glucuronide a major excretory product .
Impact on Drug Efficacy
While glucuronidation generally results in the inactivation of pharmacological activity, the formation of Fulvestrant 3-β-D-Glucuronide may have implications for drug efficacy. The extent of glucuronidation can influence the pharmacokinetic profile of fulvestrant, potentially affecting the duration and intensity of its therapeutic effects. Individual variations in UGT enzyme activity could therefore contribute to differences in patient response to fulvestrant therapy.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
The detection and quantification of Fulvestrant 3-β-D-Glucuronide in biological samples typically involve chromatographic separation followed by mass spectrometric detection. High-performance liquid chromatography (HPLC) with ultraviolet detection or tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for metabolite analysis.
In research settings, the formation of Fulvestrant 3-β-D-Glucuronide can be studied through in vitro incubation of fulvestrant with liver microsomes supplemented with UDPGA, the cofactor for UGT enzymes. The resulting metabolites can then be separated and identified using HPLC, with Fulvestrant 3-β-D-Glucuronide exhibiting characteristic retention times and mass spectrometric fragmentation patterns .
In Vivo Detection
In animal and human studies, Fulvestrant 3-β-D-Glucuronide can be detected in various biological matrices, including plasma, urine, and feces. Studies have shown that while the glucuronide metabolite is primarily found in urine, limited amounts may also be detected in fecal samples . The analysis of these matrices provides valuable information about the metabolic fate and elimination pathways of fulvestrant.
Factors Affecting Fulvestrant 3-β-D-Glucuronide Formation
Transcriptional Regulation
The formation of Fulvestrant 3-β-D-Glucuronide is also influenced by transcriptional regulation of UGT enzymes. Interestingly, fulvestrant itself has been shown to upregulate UGT1A4 expression, with this effect mediated through ERα and the transcription factor c-Myb . This creates a complex scenario where the drug can potentially enhance its own metabolism by increasing the expression of enzymes involved in its conjugation.
Comparison with Other Metabolic Pathways
Relationship to Other Fulvestrant Metabolites
When comparing the metabolic pathways of fulvestrant and related compounds, research on ZB716 (a fulvestrant analog) has shown that oxidative metabolism produces fulvestrant and ZB716-sulfone as major metabolites, while both compounds undergo some degree of sulfation and glucuronidation . The following table summarizes the major metabolic pathways of fulvestrant:
Metabolic Pathway | Primary Site | Enzymes Involved | Major Metabolites |
---|---|---|---|
Glucuronidation | 3-OH position | UGT1A1, UGT1A3, UGT1A4, UGT1A8 | Fulvestrant 3-β-D-Glucuronide |
Sulfation | 3-OH position | Sulfotransferases | Fulvestrant 3-sulfate |
Oxidation | Various sites | Cytochrome P450s | Multiple oxidative metabolites |
Metabolic Differences Between Analogs
Studies comparing the metabolism of fulvestrant and its analogs provide insights into the structure-activity relationships governing glucuronidation. For instance, when ZB716 (which has a modification at the 3-position) was studied, researchers found that the formation of fulvestrant 3-glucuronide must be preceded by metabolic transformation of ZB716 to fulvestrant, suggesting that the 3-position modification blocks direct glucuronidation at this site . This finding highlights the importance of the 3-hydroxyl group as a conjugation site and the impact of structural modifications on metabolic pathways.
Future Research Directions
The study of Fulvestrant 3-β-D-Glucuronide continues to evolve as researchers explore new aspects of its formation, biological activities, and clinical implications. Several areas warrant further investigation:
-
The potential biological activity of Fulvestrant 3-β-D-Glucuronide itself, beyond its role as an excretory product
-
Interindividual variations in Fulvestrant 3-β-D-Glucuronide formation and their impact on treatment outcomes
-
Development of methods to modulate UGT activity to optimize fulvestrant pharmacokinetics
-
The relationship between Fulvestrant 3-β-D-Glucuronide formation and drug resistance mechanisms in breast cancer treatment
As analytical technologies advance and our understanding of drug metabolism deepens, these research directions will provide valuable insights into the role of Fulvestrant 3-β-D-Glucuronide in breast cancer therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume